1-tert-Butylcyclohexyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its stability and resistance to various chemical reactions, making it a valuable component in industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-tert-Butylcyclohexyl 2-methylprop-2-enoate can be synthesized through the esterification of 4-tert-butylcyclohexanol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butylcyclohexyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to form 4-tert-butylcyclohexanol and methacrylic acid.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under controlled temperature conditions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used under reflux conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
1-tert-Butylcyclohexyl 2-methylprop-2-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-butylcyclohexyl 2-methylprop-2-enoate primarily involves its ability to undergo polymerization. The methacrylate group in the compound allows it to form covalent bonds with other monomers, leading to the formation of long polymer chains. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-tert-Butylcyclohexyl acrylate: Similar in structure but with an acrylate group instead of a methacrylate group.
4-tert-Butylcyclohexyl prop-2-enoate: Another similar compound with slight variations in the ester group.
Uniqueness
1-tert-Butylcyclohexyl 2-methylprop-2-enoate is unique due to its methacrylate group, which provides enhanced stability and resistance to hydrolysis compared to its acrylate counterparts. This makes it particularly valuable in applications requiring long-term durability and chemical resistance .
Eigenschaften
CAS-Nummer |
82277-46-1 |
---|---|
Molekularformel |
C14H24O2 |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
(1-tert-butylcyclohexyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H24O2/c1-11(2)12(15)16-14(13(3,4)5)9-7-6-8-10-14/h1,6-10H2,2-5H3 |
InChI-Schlüssel |
RWCHFQMCWQLPAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OC1(CCCCC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.